N-(4-methoxyphenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide
Description
N-(4-Methoxyphenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide is a heterocyclic compound featuring a fused thieno-thiochromene core (a thiophene ring fused to a thiochromene system) substituted with a methyl group at position 8 and a 4-methoxyphenyl carboxamide moiety. This structural complexity distinguishes it from simpler thiophene carboxamide derivatives.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2S2/c1-12-3-8-17-16(9-12)19-13(11-24-17)10-18(25-19)20(22)21-14-4-6-15(23-2)7-5-14/h3-10H,11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZOLQICFMGWBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCC3=C2SC(=C3)C(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thieno[3,2-c]thiochromene core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the methoxyphenyl group: This is achieved through electrophilic aromatic substitution reactions.
Formation of the carboxamide group: This step involves the reaction of the intermediate compound with an amine under suitable conditions to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Methoxyphenyl Group
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Demethylation : Treatment with BBr₃ in CH₂Cl₂ cleaves the methoxy group to yield a phenolic derivative, enabling further electrophilic substitution .
-
Electrophilic Aromatic Substitution : The para-methoxy group directs nitration or halogenation to the ortho position under HNO₃/H₂SO₄ or Cl₂/FeCl₃ conditions .
Carboxamide Group
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Hydrolysis : Refluxing with HCl (6M) converts the carboxamide to a carboxylic acid, which can undergo esterification or peptide coupling .
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N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of NaH to form N-alkylated derivatives .
Thiophene Ring Reactivity
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Electrophilic Substitution : Bromination at the α-position of the thiophene ring using NBS in DMF.
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Oxidative Dimerization : Exposure to NaOCl generates dimeric structures via sulfur–sulfur bond formation (Table 1) .
Table 1: Oxidative Dimerization Conditions and Outcomes
| Oxidizing Agent | Solvent | Temperature | Product Yield | Reference |
|---|---|---|---|---|
| NaOCl (5%) | CH₃CN/H₂O | 25°C | 72% | |
| H₂O₂/AcOH | DCM | 40°C | 58% |
Analytical Characterization
Reaction progress and product purity are monitored using:
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HPLC : C18 column, MeCN/H₂O (70:30), retention time = 6.8 min.
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NMR : Distinct signals for methoxy (δ 3.78 ppm) and thiophene protons (δ 6.9–7.2 ppm) .
This compound’s modular reactivity enables tailored modifications for structure–activity relationship (SAR) studies, positioning it as a versatile scaffold in drug discovery .
Scientific Research Applications
The compound exhibits notable biological activities that make it a candidate for further research in therapeutic applications. Key areas of interest include:
-
Anticancer Activity
- Research indicates that N-(4-methoxyphenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide has significant cytotoxic effects against various cancer cell lines.
- Mechanisms of action include:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is crucial for reducing tumor growth.
- Cell Cycle Arrest : It has been shown to halt the proliferation of cancer cells by interfering with their cell cycle progression.
-
Antimicrobial Properties
- Initial studies suggest that this compound may also exhibit antimicrobial activity against certain bacterial strains.
- The potential for developing new antibiotics from this compound is an area of ongoing research.
Anticancer Efficacy
A study evaluating the anticancer efficacy of related compounds demonstrated significant results against HepG2 liver cancer cells:
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| 1 | HepG2 | 33.29 |
| 2 | HepG2 | 35.01 |
| 3 | HepG2 | 37.31 |
| 4 | HepG2 | 39.22 |
| Doxorubicin | HepG2 | 0.62 |
These results indicate that derivatives of this compound have promising anticancer potential when compared to established treatments like doxorubicin.
Antimicrobial Activity
The antimicrobial efficacy was assessed using the well diffusion method:
| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| 1 | E. coli | 10.5 | 280 |
| 2 | S. aureus | 13 | 265 |
| 3 | B. cereus | 16 | 230 |
These findings suggest that this compound and its derivatives could serve as potential candidates for drug development targeting bacterial infections.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound: Contains a fused thieno[3,2-c]thiochromene core, introducing rigidity and planar geometry due to the fused bicyclic system. This contrasts with simpler monocyclic thiophene derivatives (e.g., Compounds 11–15 in ) .
- Analog Compounds: N-(2-Nitrophenyl)thiophene-2-carboxamide (): Features a single thiophene ring linked to a nitrophenyl group. Dihedral angles between the thiophene and benzene rings (8.5–13.5°) indicate moderate planarity, similar to furan analogs . Compounds 11–15 (): Possess monocyclic thiophene cores with varied substituents (e.g., cyano, chloro, nitro groups) but lack fused systems .
Substituent Effects
Key Observations:
- Microwave synthesis (used for Compounds 11–15) improves yields (52–84%) compared to traditional reflux methods .
Physicochemical Properties
*Solubility inferred from synthesis solvents (e.g., DMF, acetonitrile).
Key Observations:
Hypotheses for Target Compound:
- The fused thieno-thiochromene core may enhance binding to biological targets (e.g., enzymes or receptors) due to increased planar surface area.
- The 4-methoxyphenyl group could reduce toxicity compared to nitro-substituted analogs .
Biological Activity
N-(4-methoxyphenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide is a synthetic compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article explores the compound's biological activity, supported by relevant data tables and research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 365.47 g/mol
- CAS Number : 477887-12-0
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Recent studies have indicated that derivatives of thienochromene compounds exhibit notable antimicrobial properties. Although specific data on this compound is limited, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| 4a | 100 µg/mL | Moderate |
| 4e | 200 µg/mL | Good |
These results suggest that modifications to the thienochromene structure can enhance antimicrobial efficacy, which may be applicable to the compound .
Anticancer Activity
This compound has been investigated for its anticancer properties. The compound's mechanism appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation.
Recent findings indicate that similar compounds can induce apoptosis in cancer cells by modulating the expression of proteins involved in cell cycle regulation. For instance:
- IC values for related compounds against various cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| HepG2 (liver cancer) | 6.9 ± 0.7 |
| A549 (lung cancer) | 6.6 ± 0.6 |
| MDA-MB-468 (breast cancer) | 9.24 ± 0.5 |
These results demonstrate that compounds with similar structures can effectively inhibit cancer cell growth and may provide a therapeutic avenue for further exploration .
Case Studies
- Study on Apoptosis Induction : A study evaluated the effects of thienochromene derivatives on apoptosis in cancer cells. The results indicated significant upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins, suggesting a robust mechanism for inducing cell death in tumor cells .
- Inhibition of VEGF Signaling : Another study focused on the inhibition of vascular endothelial growth factor (VEGF) signaling pathways by related compounds. The findings showed a reduction in VEGF-induced phosphorylation events critical for tumor angiogenesis, indicating potential use as an anti-angiogenic agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-methoxyphenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via multi-step reactions involving cyclization and amidation. Key steps include:
Thiophene core construction : Use of Suzuki-Miyaura coupling or Friedel-Crafts alkylation to assemble the thieno-thiochromene scaffold.
Carboxamide formation : Reacting the carboxylic acid derivative with 4-methoxyaniline in the presence of coupling agents like EDCI/HOBt under reflux in anhydrous DCM .
Yield optimization : Adjust stoichiometry (e.g., 1.2–1.5 equivalents of 4-methoxyaniline), solvent choice (e.g., acetonitrile for better solubility), and temperature control (reflux at 80°C for 6–8 hours) .
- Characterization : Confirm structure via /-NMR (e.g., methoxy singlet at δ 3.8 ppm, aromatic protons at δ 6.8–7.5 ppm) and HRMS (calculated [M+H]+: 412.1234) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?
- Key Techniques :
- NMR : -NMR identifies substituents (e.g., methoxy group, aromatic protons), while -NMR confirms carbonyl (δ 165–170 ppm) and thiophene carbons .
- IR : Stretching vibrations for amide (C=O at ~1650 cm) and methoxy groups (C-O at ~1250 cm) .
- Mass Spectrometry : HRMS validates molecular weight (±3 ppm error) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software is recommended for refinement?
- Procedure :
Crystallization : Use slow evaporation in DCM/hexane (1:3) to obtain single crystals .
Data collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
Refinement : SHELXL (for small molecules) or PHENIX (for macromolecules) to model hydrogen bonds (e.g., C-H⋯O/S interactions) and dihedral angles (e.g., thiophene vs. benzene ring tilt: 8.5–13.5°) .
Q. What strategies address contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Approach :
Assay standardization : Use consistent cell lines (e.g., Staphylococcus aureus ATCC 25923) and controls (e.g., ciprofloxacin for antimicrobial tests) .
SAR analysis : Compare substituent effects (e.g., electron-withdrawing groups on the thiophene ring enhance antibacterial activity but reduce solubility) .
Dose-response curves : Calculate IC values in triplicate to assess reproducibility .
- Case Study : A 4-nitro substitution increased antifungal activity (MIC = 8 µg/mL) but introduced hepatotoxicity in vitro, highlighting the need for functional group balancing .
Q. How can computational modeling predict metabolic stability and aldehyde oxidase (AO) susceptibility?
- Workflow :
Docking studies : Use AutoDock Vina to model interactions with AO (PDB ID: 4WQN). Focus on methoxyphenyl and thiochromene moieties as potential oxidation sites .
MD simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2.0 Å).
Metabolite prediction : SwissADME or ADMET Predictor™ to identify likely Phase I metabolites (e.g., demethylation at the 4-methoxy group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
